REACTION_CXSMILES
|
CC[N+](CCC[N+:10]1[C:23](C2C=CC=CC=2)=[C:22]2[C:17](C=C[C:20]([NH2:30])=[CH:21]2)=[C:16]2[C:11]=1C=C(N)C=C2)(CC)C.[I-].[I-].C(O)[C:35]([NH2:40])([CH2:38]O)[CH2:36][OH:37].Cl.[Mg+2].[Cl-].[Cl-].P([O:58][CH2:59][C@H:60]1O[C@@H](N2C3N=CN=C(N)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.P(OC[C@H]1O[C@@H](N2C3N=C(N)NC(=O)C=3N=C2)[C@H](O)[C@@H]1O)(OP(OP(O)(O)=O)(O)=O)(=O)O.C1[C:115](=O)[NH:114][C:112](=[O:113])[N:111]([C@@H]2O[C@H](COP(OP(OP(O)(O)=O)(O)=O)(O)=O)[C@@H](O)[C@H]2O)[CH:110]=1>>[CH3:110][N:111]1[C:112](=[O:113])[N:114]([CH3:115])[C:36](=[O:37])[C:35]2[N:40]([CH2:60][CH2:59][OH:58])[C:20]([CH2:21][C:22]3[CH:17]=[CH:16][CH:11]=[N:10][CH:23]=3)=[N:30][C:38]1=2 |f:0.1.2,3.4,5.6.7|
|
Name
|
Propidium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]
|
Name
|
RNA
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Propidium iodide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC[N+](C)(CC)CCC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C=4C=CC=CC4)N)N.[I-].[I-]
|
Name
|
Tris HCl
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(CO)(CO)N)O.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Mg+2].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(N)=NC=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(O)(=O)(OP(=O)(O)OP(=O)(O)O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N1C=NC=2C(=O)NC(N)=NC12)O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O
|
Name
|
32P-CTP
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
buffer containing
|
Type
|
CUSTOM
|
Details
|
The Qβ replicase reaction
|
Type
|
ADDITION
|
Details
|
was initiated in each sample by addition of 1.2 μg of Qβ replicase
|
Type
|
CUSTOM
|
Details
|
prepared
|
Type
|
CUSTOM
|
Details
|
Aliquots of the reaction mixture were withdrawn every 5 minutes
|
Duration
|
5 min
|
Type
|
WASH
|
Details
|
The spotted filters were washed repeatedly with 0.5M NaPO4, (pH7.0)
|
Type
|
CUSTOM
|
Details
|
to remove unincorporated nucleotide
|
Type
|
ADDITION
|
Details
|
Addition of propidium iodide
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CC3=CN=CC=C3)CCO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |